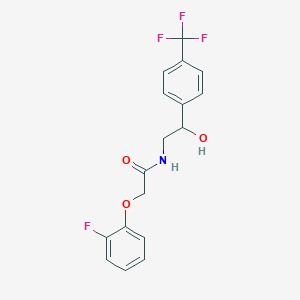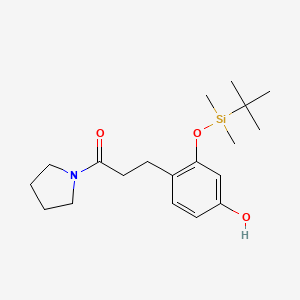
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBU-195, and it has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of DBU-195 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. DBU-195 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, DBU-195 can regulate the expression of genes that are involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects
DBU-195 has been shown to have several biochemical and physiological effects. In cancer cells, DBU-195 induces apoptosis, which is a form of programmed cell death. In neurons, DBU-195 has been shown to increase the levels of acetylated histones, which are involved in the regulation of gene expression. DBU-195 has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
DBU-195 has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of HDACs, which makes it a valuable tool for studying gene expression. However, one limitation is that it is a relatively new compound, and there is limited information available on its toxicity and side effects. Researchers must exercise caution when working with DBU-195 and ensure that appropriate safety measures are in place.
Orientations Futures
For the study of DBU-195 include further investigation of its potential applications and effects on other biological processes.
Méthodes De Synthèse
The synthesis of DBU-195 involves the reaction of 2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethan-1-ol with 4-fluorobenzyl isocyanate. The resulting product is then treated with urea to obtain DBU-195. The synthesis of DBU-195 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DBU-195 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DBU-195 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, DBU-195 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, DBU-195 has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHDOSWWVQZPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
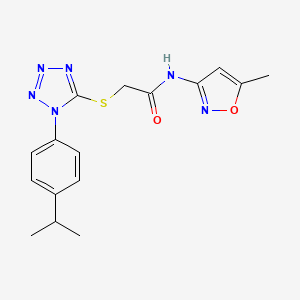
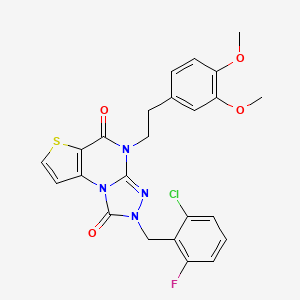
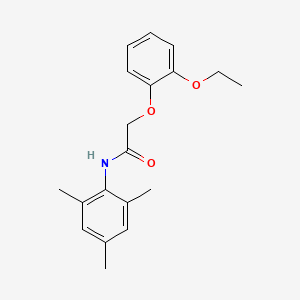
![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
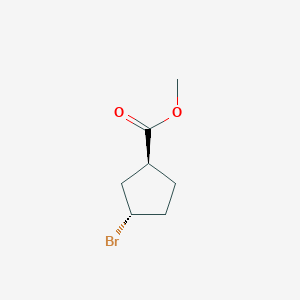

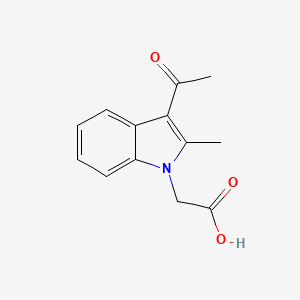
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
